1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride
Overview
Description
1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride is a useful research compound. Its molecular formula is C12H15ClF2N2O2 and its molecular weight is 292.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis as an Intermediate in Drug Production : This compound is an intermediate in the synthesis of various drugs, including anti-hypertensive agents like Doxazosin. An improved one-pot synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a key intermediate in Doxazosin production, has been reported (Ramesh, Reddy, & Reddy, 2006).
- Enhanced Synthesis Techniques : Improved synthetic methods for related compounds, such as 1-[(4-chlorophenyl)phenylmethyl]-piperazine, have been developed, indicating the ongoing research to optimize the production of such compounds (Wu Qiuye, 2005).
Biological and Pharmacological Activities
- Anti-Acetylcholinesterase Activity : 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the compound , have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating potential utility in treating dementia (Sugimoto et al., 1990).
- Cancer Cell Cytotoxicity : A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy (Yarim et al., 2012).
- Antimicrobial and Antioxidant Activities : Novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have shown significant antibacterial, antifungal, and antioxidant activities, indicating potential as antimicrobial agents (Mallesha & Mohana, 2011).
- In Vitro Falcipain-2 Inhibitory Activity : Although a related series, 2-(4-(substituted benzoyl) piperazine-1-yl)-N-phenylacetamide derivatives, did not exhibit potent antimalarial activity, this research area shows potential for future drug development against malaria (Mundra & Radhakrishnan, 2015).
Additional Applications
- Synthesis of Chiral Compounds : Novel alicyclic chiral C2-symmetric piperazines have been synthesized for use in asymmetric acylation, demonstrating the utility of piperazine derivatives in synthesizing chiral compounds (Nakamura et al., 2006).
- Anti-Inflammatory Activity : Research on 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone has shown promising anti-inflammatory properties, indicating potential therapeutic applications (Ahmed, Molvi, & Khan, 2017).
Properties
IUPAC Name |
[2-(difluoromethoxy)phenyl]-piperazin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2.ClH/c13-12(14)18-10-4-2-1-3-9(10)11(17)16-7-5-15-6-8-16;/h1-4,12,15H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNORFJDUFHGTHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2OC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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